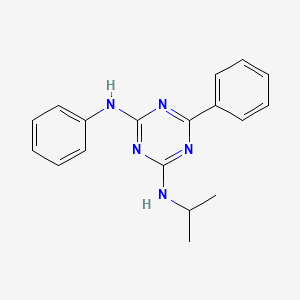

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

Descripción general

Descripción

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C18H19N5 . Its molecular weight is 305.4 g/mol . The compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine consists of an isopropyl group attached to the nitrogen atom of a 1,3,5-triazine ring, which is further substituted with two phenyl groups . For a detailed molecular structure, it is recommended to refer to specific databases or resources .Chemical Reactions Analysis

The specific chemical reactions involving N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine are not mentioned in the search results. Triazines are known to participate in various chemical reactions, but the exact reactions would depend on the specific conditions and reactants .Physical And Chemical Properties Analysis

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine has a molecular weight of 305.4 g/mol and a molecular formula of C18H19N5 .Aplicaciones Científicas De Investigación

Synthesis of Other Compounds

“N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine” belongs to the class of 1,3,5-triazines. These compounds are well known for their versatility in the synthesis of other compounds. They can be prepared from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .

Antimicrobial Activity

1,3,5-triazine derivatives, including “N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine”, have been investigated for their antimicrobial properties. Some of these compounds have shown promising activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

UV Light Absorber and Stabilizer

“N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine” can be used as a very low volatile UV light absorber and stabilizer. It allows polycarbonates and polyesters to achieve a higher resistance to weathering than conventional benzotriazole UV absorbers .

Thermal Decomposition

The presence of amino groups in the triazine ring increases the amount of non-volatile thermal degradation products by association. The presence of a chlorine substituent facilitates the forming of products with low volatility .

Chiral Stationary Phases

1,3,5-triazine derivatives can be used as chiral stationary phases. For example, they can be used as the chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .

Safety And Hazards

The specific safety and hazards associated with N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine are not mentioned in the search results. It is recommended to handle the compound with appropriate safety measures and refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Direcciones Futuras

Propiedades

IUPAC Name |

4-N,6-diphenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5/c1-13(2)19-17-21-16(14-9-5-3-6-10-14)22-18(23-17)20-15-11-7-4-8-12-15/h3-13H,1-2H3,(H2,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHMNCOFPWFUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1469563.png)

![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1469566.png)

![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1469568.png)

![(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B1469569.png)